6-bromo-3-(5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-withdrawing bromine and fluorine atoms would likely influence the electronic structure of the molecule, potentially affecting its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make this compound relatively dense and polar .Scientific Research Applications
Synthesis and Biological Evaluation
The chemical compound 6-bromo-3-(5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is part of a broader class of compounds that have been synthesized and evaluated for various biological activities. One notable example is the series of derivatives synthesized through a metal-free catalyzed one-pot multicomponent reaction, showing good yields and screened for antimicrobial activity (Merugu et al., 2020). These compounds were obtained from 3-(2-bromoacetyl)chromen-2-ones, 5-amino-1,3,4-thiadiazole-2-thiol, and substituted benzaldehydes, showcasing the versatility and potential of the core structure in developing antimicrobial agents.
Antimicrobial Activity
The structural analogs of this compound have shown promising antimicrobial properties. Research indicates compounds synthesized from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with different active compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Abdel-Aziem et al., 2021). This highlights the potential of these derivatives as bases for developing new antimicrobial agents.
Anticancer Activity
While the specific compound has not been directly linked to anticancer research, related compounds within the 1,3,4-thiadiazole family have been explored for their anticancer properties. Derivatives of thiadiazole and chromen-2-one moieties are known to be of interest in the synthesis of potential anticancer agents, indicating that further research into compounds like this compound could uncover valuable anticancer activity (Bhat et al., 2004).
Antioxidant Properties
Compounds with the 1,3,4-thiadiazole moiety have also been evaluated for their antioxidant properties. The antioxidative potential of these derivatives indicates a promising area for further investigation, potentially including the compound , given its structural similarities with known antioxidative agents (Budziak et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-3-[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrFN3O2S/c18-10-5-6-14-9(7-10)8-11(16(23)24-14)15-21-22-17(25-15)20-13-4-2-1-3-12(13)19/h1-8H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOLKBXAEDSAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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